

# Protocol for Peterson Olefination Using (Iodomethyl)trimethylsilane

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## Compound of Interest

Compound Name: (Iodomethyl)trimethylsilane

Cat. No.: B1585575

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## Application Note

### Introduction

The Peterson olefination is a powerful chemical reaction in organic synthesis for the formation of alkenes from  $\alpha$ -silyl carbanions and carbonyl compounds such as aldehydes and ketones.<sup>[1]</sup> This reaction is considered the silicon-variant of the Wittig reaction and offers several advantages, including the potential for stereochemical control and the formation of readily removable byproducts.<sup>[1][2]</sup> The reaction proceeds through a  $\beta$ -hydroxysilane intermediate, which can be isolated in some cases. Subsequent elimination of the  $\beta$ -hydroxysilane under acidic or basic conditions yields the desired alkene.<sup>[3][4]</sup> A key feature is that the stereochemical outcome of the elimination is dependent on the conditions used: acidic conditions typically lead to anti-elimination, while basic conditions favor syn-elimination.<sup>[3][4]</sup>

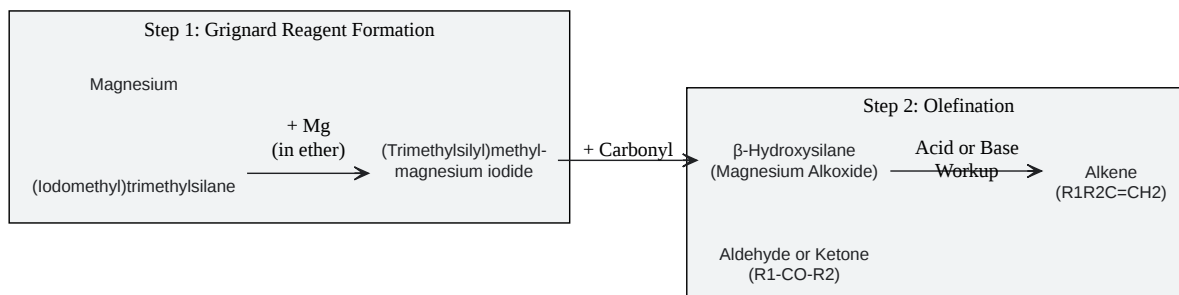
This application note provides a detailed protocol for the Peterson olefination using **(Iodomethyl)trimethylsilane**. This specific precursor allows for the convenient in situ generation of the corresponding Grignard reagent, (trimethylsilyl)methylmagnesium iodide, which then reacts with a carbonyl compound in a one-pot procedure. The use of a Grignard reagent is particularly advantageous as the resulting magnesium alkoxide of the  $\beta$ -hydroxysilane intermediate is often stable enough to be isolated, allowing for greater control over the subsequent elimination step.<sup>[5]</sup>

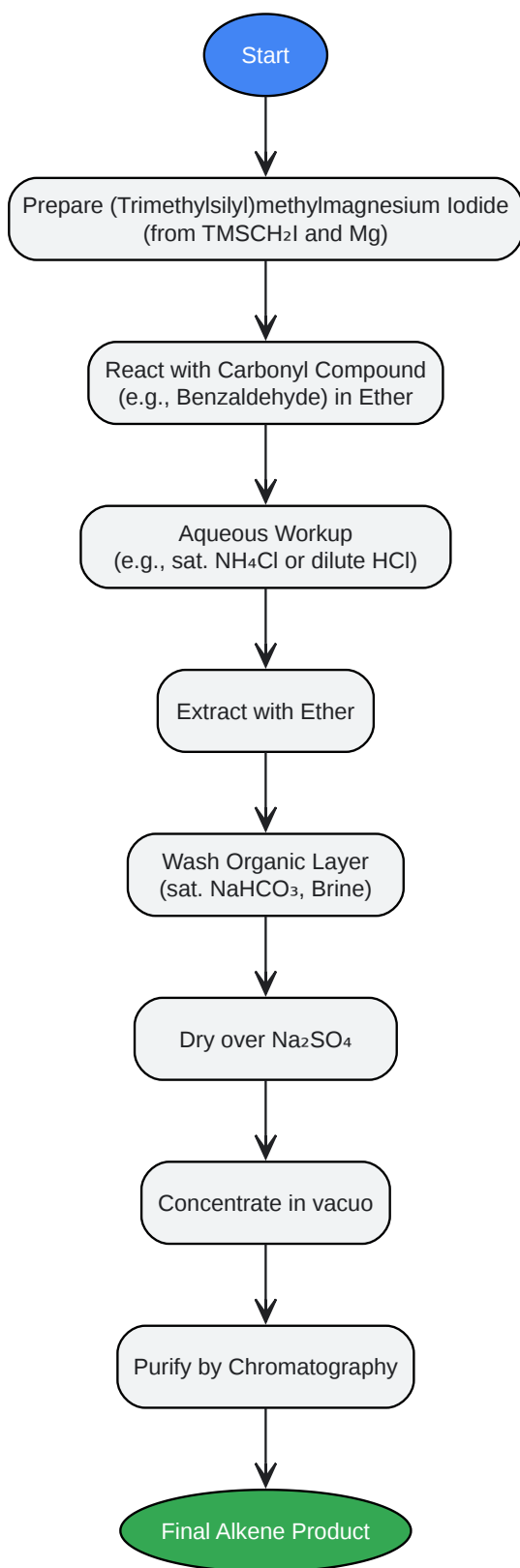
### Reaction Mechanism

The Peterson olefination using **(iodomethyl)trimethylsilane** follows a two-step sequence:

- Formation of the  $\alpha$ -Silyl Grignard Reagent: **(iodomethyl)trimethylsilane** reacts with magnesium metal in an ethereal solvent to form (trimethylsilyl)methylmagnesium iodide.
- Nucleophilic Addition and Elimination: The generated Grignard reagent adds to the carbonyl group of an aldehyde or ketone to form a magnesium alkoxide of a  $\beta$ -hydroxysilane. This intermediate can then be subjected to acidic or basic workup to induce elimination and form the final alkene product.

The overall transformation can be depicted as follows:





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## References

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